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Compound of Interest

1-(Cyclopropylcarbonyl)piperidin-
Compound Name: 4
-one

Cat. No. B1285367

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to validate the
chemical structure of 1-(Cyclopropylcarbonyl)piperidin-4-one. By examining predicted and
experimental data for the target molecule and comparing it with analogous compounds,
researchers can confidently confirm its identity and purity.

Structural Elucidation Workflow

The following workflow outlines the process of validating the structure of 1-
(Cyclopropylcarbonyl)piperidin-4-one using various spectroscopic techniques.
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Structural Validation Workflow for 1-(Cyclopropylcarbonyl)piperidin-4-one
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Caption: Workflow for the synthesis and structural validation of 1-
(Cyclopropylcarbonyl)piperidin-4-one.

Predicted Spectroscopic Data for 1-
(Cyclopropylcarbonyl)piperidin-4-one
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Based on the known spectral data of related compounds, the following tables summarize the
predicted *H NMR, 3C NMR, IR, and Mass Spectrometry data for 1-
(Cyclopropylcarbonyl)piperidin-4-one.

H NMR Spectroscopy

Predicted Chemical

Assignment Shift (ppm) Multiplicity Integration
Piperidine H2, H6 3.8-4.0 Triplet 4H
Piperidine H3, H5 25-27 Triplet 4H
Cyclopropyl CH 1.8-2.0 Multiplet 1H
Cyclopropyl CH2 0.8-1.0 Multiplet 4H

13C NMR Spectroscopy

Assignment Predicted Chemical Shift (ppm)
C=0 (Ketone) ~208

C=0 (Amide) ~172

Piperidine C2, C6 ~45

Piperidine C3, C5 ~41

Cyclopropyl CH ~12

Cyclopropyl CH2 ~8

Infrared (IR) Spectroscopy
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Predicted Wavenumber

Functional Group Intensity
(cm~)

C=0 (Ketone) 1715- 1725 Strong

C=0 (Amide) 1640 - 1650 Strong

C-N Stretch 1100 - 1200 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

Mass Spectrometry

lon Predicted m/z Notes

[M]+ 167 Molecular lon

[M-CsHs]+ 126 Loss of cyclopropyl group
[M-CO]J+ 139 Loss of carbonyl group
[CaHsO]+ 69 Cyclopropylcarbonyl fragment

Comparative Analysis with Alternative Structures

To definitively validate the structure of 1-(Cyclopropylcarbonyl)piperidin-4-one, it is crucial to
compare its spectroscopic data with that of potential isomers and structurally similar
compounds. Here, we compare the expected data with experimental data for N-Acetyl-4-
piperidone and N-Benzoyl-4-piperidone.

'H and **C NMR Data Comparison
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Compound

Key *H NMR Signals (ppm)

Key 3C NMR Signals (ppm)

1-
(Cyclopropylcarbonyl)piperidin-
4-one (Predicted)

3.8-4.0 (t, 4H), 2.5-2.7 (t, 4H),

1.8-2.0 (m, 1H), 0.8-1.0 (m,
4H)

~208 (C=0, ketone), ~172
(C=0, amide), ~45 (C2, C6),
~41 (C3, C5), ~12 (CH), ~8
(CHz)

N-Acetyl-4-piperidone[1][2]

~3.7 (1), ~2.5 (1), 2.15 (s)

~207 (C=0, ketone), ~169
(C=0, amide), ~45, ~41, ~21
(CHs)

N-Benzoyl-4-piperidone[3]

7.4 (m, 5H), 3.8 (t, 2H), 3.5 (t,
2H), 2.6 (t, 4H)

~208 (C=0, ketone), ~170
(C=0, amide), ~136, ~130,
~128, ~127 (Aromatic), ~46,
~42, ~41

The presence of the characteristic cyclopropyl proton signals (a multiplet around 1.8-2.0 ppm

and another multiplet around 0.8-1.0 ppm) and the absence of a methyl singlet (around 2.15

ppm) or aromatic signals (around 7.4 ppm) would strongly support the structure of 1-

(Cyclopropylcarbonyl)piperidin-4-one over the acetyl and benzoyl analogues.

IR Spectroscopy Comparison

Compound C=0 (Ketone) (cm™1) C=0 (Amide) (cm™1)
1-

(Cyclopropylcarbonyl)piperidin- 1715 - 1725 1640 - 1650

4-one (Predicted)

N-Acetyl-4-piperidone[2] ~1720 ~1645
N-Benzoyl-4-piperidone[3] ~1720 ~1630

The key distinguishing features in the IR spectrum are subtle. While all three compounds show
a ketone stretch around 1720 cm™1, the exact position of the amide | band can be informative.
The slightly higher predicted frequency for the cyclopropylcarbonyl amide is consistent with the
electronic effects of the cyclopropyl ring.

Experimental Protocols
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Standard analytical techniques are employed for the structural validation of 1-
(Cyclopropylcarbonyl)piperidin-4-one.

NMR Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e 'H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio.

e 13C NMR: Proton-decoupled 3C NMR spectra are acquired. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be performed to differentiate
between CH, CHz, and CHs groups.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the solid sample is analyzed directly using an
Attenuated Total Reflectance (ATR) accessory, or a KBr pellet is prepared.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1.

Mass Spectrometry

 Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)
or liquid chromatograph (LC-MS).

« lonization: Electron lonization (El) is commonly used for GC-MS, while Electrospray
lonization (ESI) is typical for LC-MS.

o Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak.
Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for
further structural confirmation.
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Logical Framework for Structural Confirmation

The following diagram illustrates the logical steps to confirm the structure of 1-
(Cyclopropylcarbonyl)piperidin-4-one and exclude a potential isomer, 1-butyrylpiperidin-4-

one, which has the same molecular formula.

Distinguishing 1-(Cyclopropylcarbonyl)piperidin-4-one from an Isomer

Target Molecule Isomeric Alternative
1-(Cyclopropylcarbonyl)piperidin-4-one 1-Butyrylpiperidin-4-one
(CoH13NO) (CoH13NO)
MR Analysis ‘>< Mass Spec A;&K\‘

Shows ethyl and propyl signals Fragment at m/z 69 Fragment at m/z 71
(~2.3 ppm, ~1.6 ppm, ~0.9 ppm) (Cyclopropylcarbonyl ion) (Butyryl ion)

Shows cyclopropyl signals
(~1.9 ppm and ~0.9 ppm)

Structure Confirmed
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Caption: Logic diagram for distinguishing the target molecule from a potential isomer using key

spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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